molecular formula C18H18N4O2 B5700792 (3,5-DIMETHYL-1H-PYRAZOL-1-YL){4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)CARBONYL]PHENYL}METHANONE

(3,5-DIMETHYL-1H-PYRAZOL-1-YL){4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)CARBONYL]PHENYL}METHANONE

Cat. No.: B5700792
M. Wt: 322.4 g/mol
InChI Key: CVCUZEFEJKJBRW-UHFFFAOYSA-N
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Description

(3,5-Dimethyl-1H-pyrazol-1-yl){4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}methanone is a bis-pyrazole derivative characterized by two 3,5-dimethylpyrazole moieties linked via a central benzoyl group. Such compounds are synthesized through condensation reactions involving hydrazides and diketones or via cyclo-condensation strategies . The rigidity of the pyrazole rings and the electron-withdrawing carbonyl groups may enhance stability and influence intermolecular interactions, making this compound a candidate for crystallographic studies or pharmacological applications.

Properties

IUPAC Name

[4-(3,5-dimethylpyrazole-1-carbonyl)phenyl]-(3,5-dimethylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-11-9-13(3)21(19-11)17(23)15-5-7-16(8-6-15)18(24)22-14(4)10-12(2)20-22/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCUZEFEJKJBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CC=C(C=C2)C(=O)N3C(=CC(=N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclocondensation of hydrazine derivatives with 1,3-diketones to form the pyrazole ring . The subsequent steps involve the functionalization of the pyrazole ring with the phenyl and methanone groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(3,5-DIMETHYL-1H-PYRAZOL-1-YL){4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)CARBONYL]PHENYL}METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit notable cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated antiproliferative activity against breast (MCF-7), colon (HCT-116), and liver (HEPG-2) cancer cell lines with IC50 values ranging from 5.00 to 32.52 μM. The compound's ability to inhibit key receptors such as the epidermal growth factor receptor (EGFR) and fibroblast growth factor receptor (FGFR) further highlights its potential as an anticancer agent, especially with FGFR showing an IC50 of 5.18 μM .

Antimicrobial Properties

Pyrazole derivatives are known for their antimicrobial activities. The compound can be synthesized to yield derivatives that have shown effectiveness against various bacterial strains. Studies have indicated that pyrazole-based compounds can inhibit bacterial growth, suggesting their utility in developing new antibiotics .

Anti-inflammatory Effects

Some studies have reported that pyrazole compounds possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines, which could be beneficial in conditions like arthritis and other inflammatory disorders .

Pesticide Development

The synthesis of pyrazole derivatives has been explored for their potential use as agrochemicals, particularly pesticides. Their ability to target specific biological pathways in pests while being less toxic to non-target organisms positions them as favorable candidates in sustainable agriculture practices .

Coordination Chemistry

The unique structure of (3,5-DIMETHYL-1H-PYRAZOL-1-YL){4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)CARBONYL]PHENYL}METHANONE allows it to act as a ligand in coordination chemistry. Its ability to form complexes with metals can be utilized in catalysis and the development of new materials .

Photophysical Properties

Research indicates that pyrazole derivatives can exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Their tunable electronic properties allow for customization based on specific application needs .

Case Studies

StudyFindings
Study on Anticancer ActivityDemonstrated significant cytotoxic effects against MCF-7, HCT-116, and HEPG-2 cell lines with IC50 values ranging from 5.00 to 32.52 μM .
Antimicrobial Activity ResearchShowed effectiveness against various bacterial strains, indicating potential use in antibiotic development .
Coordination ChemistryExplored the compound's ability to form complexes with metals for catalysis applications .

Mechanism of Action

The mechanism of action of (3,5-DIMETHYL-1H-PYRAZOL-1-YL){4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)CARBONYL]PHENYL}METHANONE involves its interaction with specific molecular targets. In medicinal chemistry, pyrazole derivatives are known to inhibit enzymes or receptors involved in disease pathways. For example, they may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. Bis-Pyrazole Derivatives The target compound belongs to a class of bis-pyrazole hybrids. For example, (3,5-dimethyl-1H-pyrazol-1-yl)(4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)methanone (compound 11 in ) replaces one pyrazole moiety with a pyrrole ring.

2.1.2. Pyrazole-Pyrazoline Hybrids
Compounds like 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one () feature a dihydro-pyrazole (pyrazoline) core. Unlike the fully aromatic pyrazole rings in the target compound, pyrazolines exhibit partial saturation, which may reduce metabolic stability but improve conformational flexibility for target binding .

2.1.3. Functionalized Bis-Heterocycles Derivatives such as bis[6-(2-aryl)-2-oxo-1,2-dihydropyridine-3-carbonitrile] () incorporate pyridine rings alongside pyrazoles.

Physicochemical Properties

  • Aromaticity vs. Saturation : The fully aromatic pyrazole rings in the target compound likely confer greater thermal stability compared to dihydro-pyrazolines (), which may undergo oxidative degradation .

Biological Activity

The compound (3,5-dimethyl-1H-pyrazol-1-yl){4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}methanone is a derivative of pyrazole that has garnered attention for its diverse biological activities. Pyrazoles and their derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties. This article aims to explore the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a dual pyrazole moiety linked to a phenyl group with a carbonyl substituent. The synthesis typically involves multi-step reactions starting from commercially available precursors, utilizing techniques such as hydrazine condensation and subsequent functionalization.

Synthesis Pathway

  • Starting Materials : 3,5-dimethyl-1H-pyrazole and appropriate phenyl derivatives.
  • Reagents : Acetyl chloride or carboxylic acids for carbonyl introduction.
  • Conditions : Reflux in organic solvents like DMF or DMSO under inert atmosphere.

Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The compound has shown promising results in reducing edema in animal models.

  • Study Findings : A study indicated that derivatives similar to this compound exhibited significant COX-2 inhibitory activity with selectivity indices suggesting minimal side effects on COX-1 pathways, thereby reducing gastrointestinal toxicity often associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Properties

Pyrazoles have also been investigated for their antimicrobial efficacy against various pathogens. The compound's structure suggests potential activity against bacteria and fungi.

  • Case Study : A synthesis of related 3,5-dimethyl azopyrazole derivatives revealed moderate antibacterial activity compared to standard antibiotics like ciprofloxacin .

Anticancer Potential

The anticancer properties of pyrazole derivatives have been widely studied. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines.

  • Mechanism : The proposed mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells .

Data Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatorySignificant COX-2 inhibition
AntimicrobialModerate activity against specific pathogens
AnticancerInduction of apoptosis in cancer cells

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